N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine
Description
N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is a complex organic compound that features a unique combination of ethyl, stannyl, and sulfanyl groups
Properties
CAS No. |
62116-86-3 |
|---|---|
Molecular Formula |
C26H31NS2Sn |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
tris(2-methylphenyl)stannyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*2-5H,1H3;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1 |
InChI Key |
NUWURDWZCUGGHG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=S)S[Sn](C1=CC=CC=C1C)(C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine typically involves multiple steps, starting with the preparation of the tris(2-methylphenyl)stannyl group. This can be achieved through the reaction of 2-methylphenylmagnesium bromide with tin(IV) chloride. The resulting tris(2-methylphenyl)stannane is then reacted with carbon disulfide to form the stannyl sulfanyl intermediate. Finally, this intermediate is reacted with N-ethyl ethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to simpler amines.
Substitution: Compounds with substituted functional groups replacing the stannyl group.
Scientific Research Applications
N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The stannyl and sulfanyl groups play a crucial role in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylamine: A simpler amine with similar ethyl groups but lacking the stannyl and sulfanyl functionalities.
Tris(2-methylphenyl)stannane: Contains the stannyl group but lacks the ethyl and sulfanyl components.
Carbonothioyl Compounds: Compounds with similar carbonothioyl groups but different substituents.
Uniqueness
N-Ethyl-N-({[tris(2-methylphenyl)stannyl]sulfanyl}carbonothioyl)ethanamine is unique due to its combination of ethyl, stannyl, and sulfanyl groups, which confer distinct chemical and biological properties
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